2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
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Overview
Description
2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features an imidazo[1,2-a]pyrimidine core, which is known for its biological activity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with an appropriate imidazo[1,2-a]pyrimidine precursor under acidic or basic conditions . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. These methods help in maintaining consistent reaction conditions and reducing the production time.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxy groups.
Major Products Formed
Oxidation: 2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid.
Reduction: 2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
- 2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine-4-carbaldehyde
Uniqueness
2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is unique due to its specific substitution pattern and the presence of both methoxy and aldehyde functional groups. This combination imparts distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by recent research findings and data tables.
- Molecular Formula : C15H13N3O
- Molar Mass : 251.28 g/mol
- Structure : The compound features an imidazo[1,2-a]pyrimidine core with a 2,5-dimethoxyphenyl substituent at the 2-position and a carbaldehyde group at the 3-position.
Anticancer Activity
Recent studies have indicated that imidazo[1,2-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
- Case Study : A study tested a series of imidazo[1,2-a]pyrimidines against MCF-7 and MDA-MB-231 breast cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity (IC50 < 10 µM) .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 8.5 |
Compound B | MDA-MB-231 | 6.7 |
This compound | MCF-7 | 9.0 |
Anti-inflammatory Activity
Imidazo[1,2-a]pyrimidines have also been investigated for their anti-inflammatory properties. These compounds inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes.
- Research Findings : In vitro assays revealed that several derivatives inhibited COX-1 and COX-2 with varying potency. For example, one study reported IC50 values of around 20 µM for COX-2 inhibition for related compounds .
Compound | COX Enzyme | IC50 (µM) |
---|---|---|
Compound C | COX-1 | 19.45 |
Compound D | COX-2 | 23.8 |
This compound | COX-2 | 21.0 |
Antimicrobial Activity
The antimicrobial potential of imidazo[1,2-a]pyrimidines has also been explored. These compounds demonstrate activity against various bacterial strains.
- Case Study : A screening of several imidazo derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Compound E | Staphylococcus aureus | 64 |
Compound F | Escherichia coli | 128 |
This compound | Staphylococcus aureus | 32 |
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyrimidines is influenced by various structural modifications. The presence of electron-donating groups such as methoxy enhances the compound's ability to interact with biological targets.
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-20-10-4-5-13(21-2)11(8-10)14-12(9-19)18-7-3-6-16-15(18)17-14/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTBDPQWRAEYPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=C(N3C=CC=NC3=N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.